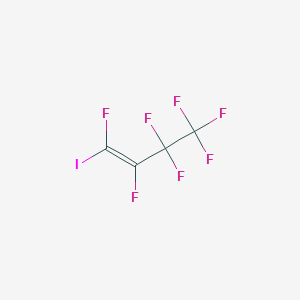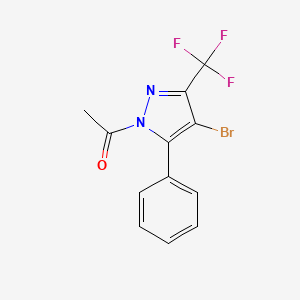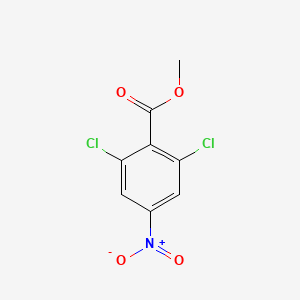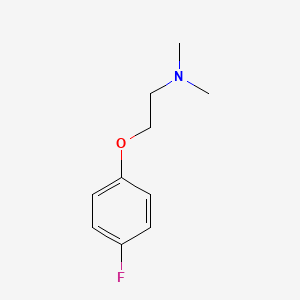
2-(4-fluorophenoxy)-N,N-dimethylethanamine
Overview
Description
“2-(4-Fluorophenoxy)benzaldehyde” is a laboratory chemical . It does not have any known synonyms and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The compound “2-(4-fluorophenoxy) acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .
Molecular Structure Analysis
The compound “2-(4-fluorophenoxy)benzaldehyde” has a molecular formula of C13H9FO2 . It has a molecular weight of 216.21 .
Physical And Chemical Properties Analysis
“2-(4-Fluorophenoxy)benzaldehyde” has a boiling point of 120 - 122°C at 0.05mm Hg and a melting point of 54 - 56°C .
Scientific Research Applications
Fluoroionophores and Metal Recognition
A study by Hong et al. (2012) developed fluoroionophores from derivatives similar to 2-(4-fluorophenoxy)-N,N-dimethylethanamine. These fluoroionophores showed the ability to chelate metal ions like Zn+2 and Cd+2, indicating potential applications in metal ion recognition and sensing.
Crystal Structures in Nonlinear Optics
Boese et al. (2002) discussed the crystal structures of compounds including 2-(4-fluorophenoxy) derivatives, which are part of a series of materials studied for octupolar nonlinear optics (NLO). The study highlights their potential in the development of NLO materials.
Neuroprotective Properties
McCowan et al. (1992) and Yu et al. (1992) investigated a derivative of this compound in rat models of cerebral ischemia. They found it has neuroprotective effects, suggesting potential applications in treating brain injuries.
Radiopharmaceutical Synthesis
Stoll et al. (2004) explored the use of a derivative in synthesizing radiopharmaceuticals for imaging serotonin reuptake transporter sites. This indicates its utility in developing diagnostic tools for neurological disorders.
Chemoselective Reactivity Pathways
Yap et al. (2014) examined the reactivity of structurally isomeric substituted N,N-dimethylethanamines, including derivatives of 2-(4-fluorophenoxy), in palladium-catalyzed reactions. Their findings contribute to understanding chemoselective pathways in organic synthesis.
Analytical Chemistry Applications
Abdel-Moety and El-bardicy (1985) developed a gas-liquid chromatographic method using a related compound for determining diphenhydramine in pharmaceutical formulations, demonstrating its analytical utility.
Aggregation of Lithium Phenolates
Jackman and Smith (1988) investigated the aggregation of lithium phenolates, including fluoro derivatives, in aprotic solvents. This research provides insights into the structural factors controlling aggregation in organic synthesis and reactions.
Fluorophore Design for Selective Detection
Dhanunjayarao et al. (2016) synthesized fluorophores with N,N-dimethylamine decoration for the selective detection of picric acid, showcasing the application of derivatives in designing selective sensors.
Radical Formation Studies
Eyer and Lengfelder (1984) studied the autoxidation of 4-dimethylaminophenol and its products, which are structurally related to this compound. This work contributes to understanding the behavior of these compounds under oxidative conditions.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
Biochemical Analysis
Biochemical Properties
2-(4-fluorophenoxy)-N,N-dimethylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression through chromatin remodeling . The interaction between this compound and HDAC2 can lead to changes in the acetylation status of histones, thereby influencing gene expression.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDAC2 can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to HDAC2, inhibiting its activity and leading to an increase in histone acetylation . This change in acetylation status can result in the activation or repression of specific genes, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and enzyme activity . It is important to determine the threshold dose at which these effects occur to ensure the safe use of the compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydroxylation and sulfonation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can influence the overall activity and effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNDZNSXYFPGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



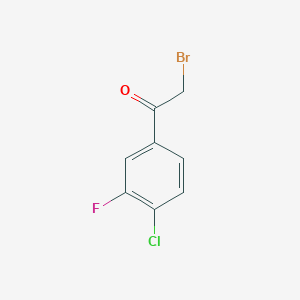
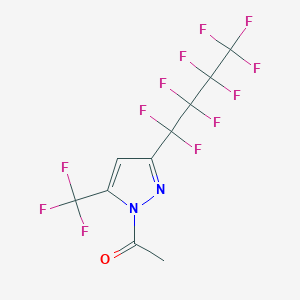
![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)
![4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040706.png)
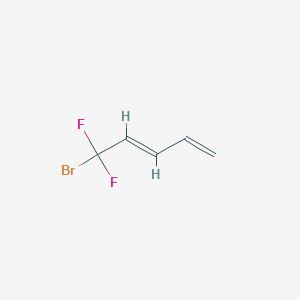

![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)
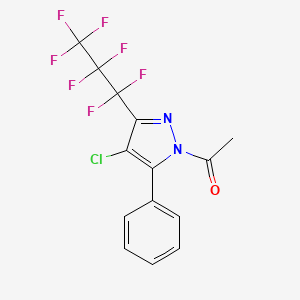
![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)

![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)
